molecular formula C12H6Cl2N2O B8354977 4-Chloro-2-(5-chloro-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile

4-Chloro-2-(5-chloro-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile

Cat. No. B8354977
M. Wt: 265.09 g/mol
InChI Key: DHPXESQALLFQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434690B2

Procedure details

6.34 g (purity 93%, 21.12 mmol) of 4-chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile and pyridinium hydrochloride were reacted according to General Method 3A. Yield: 4.23 g (76% of theory)
Quantity
6.34 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]2[C:15](OC)=[CH:14][N:13]=[C:12]([O:18]C)[CH:11]=2)[CH:3]=1.[ClH:20].[NH+]1C=CC=CC=1>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]2[C:15]([Cl:20])=[CH:14][NH:13][C:12](=[O:18])[CH:11]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.34 g
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)C1=CC(=NC=C1OC)OC
Name
pyridinium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C#N)C=C1)C1=CC(NC=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.